

Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Bromo-5-methylpyridin-4-amine	
Cat. No.:	B1280532	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methylpyridin-4-amine is a substituted pyridine derivative with potential applications as a building block in the synthesis of functional materials. While its direct application in materials science is an emerging area of research, its structural similarity to other pyridine-based compounds used in organic electronics and coordination chemistry suggests its utility in creating novel materials with tailored electronic and optical properties. The presence of a reactive bromine atom allows for facile functionalization through cross-coupling reactions, and the amino and methyl groups can influence the electronic nature and solubility of resulting materials. Pyridine derivatives are integral components in various advanced materials, including those for organic light-emitting diodes (OLEDs) and perovskite solar cells.[1][2]

This document provides an overview of the potential applications of **2-Bromo-5-methylpyridin-4-amine** in materials science, based on the known chemistry of related compounds. It includes proposed experimental protocols for the synthesis of new materials and workflows for their characterization.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-5-methylpyridin-4-amine** is provided in the table below. This data is essential for designing synthetic protocols and understanding the compound's behavior in various solvent systems.

Property	Value
CAS Number	79055-60-0
Molecular Formula	C ₆ H ₇ BrN ₂
Molecular Weight	187.04 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	125 °C
Boiling Point	95-96 °C at 12.5 mmHg
Solubility	Miscible with water

Potential Applications in Materials Science

Based on the functionalities of the pyridine core and the bromo- and amino-substituents, **2-Bromo-5-methylpyridin-4-amine** can be envisioned as a precursor for several classes of materials:

- Organic Electronic Materials: The pyridine ring is an electron-deficient system, making its
 derivatives suitable as electron-transporting materials (ETMs) in OLEDs.[1] By participating
 in cross-coupling reactions, 2-Bromo-5-methylpyridin-4-amine can be incorporated into
 larger conjugated systems to tune the frontier molecular orbital (HOMO/LUMO) energy levels
 for efficient charge injection and transport.[1]
- Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the
 pyridine ring and the exocyclic amine group can act as coordination sites for metal ions,
 enabling the formation of coordination polymers and MOFs. These materials have potential
 applications in gas storage, separation, and catalysis.
- Functional Polymers and Coatings: The reactivity of the bromine atom allows for the grafting
 of this pyridine derivative onto polymer backbones, potentially imparting enhanced durability,
 thermal stability, or specific optical properties to the resulting material.

Experimental Protocols

The following protocols are proposed based on established synthetic methodologies for similar brominated pyridine derivatives. Researchers should adapt these protocols based on the specific target material and reaction scale.

Protocol 1: Synthesis of Aryl-Substituted Pyridine Derivatives via Suzuki Cross-Coupling

This protocol is adapted from a study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine and can be used to synthesize a variety of aryl-substituted derivatives of **2-Bromo-5-methylpyridin-4-amine**.[3] These derivatives can then be investigated for their electronic and photophysical properties.

Materials:

- 2-Bromo-5-methylpyridin-4-amine
- Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Potassium phosphate (K₃PO₄)
- 1,4-Dioxane
- Water (deionized)
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na₂SO₄)

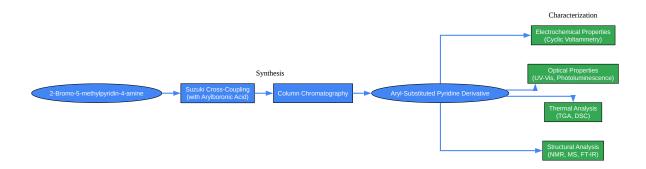
Procedure:

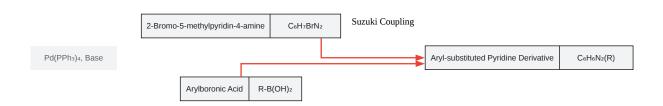
• In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine **2-Bromo-5-methylpyridin-4-amine** (1.0 mmol), the desired arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

- Add 1,4-dioxane (4 mL) to the flask and stir the mixture at room temperature for 30 minutes.
- Add potassium phosphate (2.3 mmol) and deionized water (1 mL).
- Heat the reaction mixture to 85–95 °C and stir for 15-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter it.
- Dilute the filtrate with ethyl acetate (50 mL) and wash with brine (2 x 20 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
- Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data for a Representative Suzuki Coupling Reaction (Adapted from a similar compound[3]):

Reactant/Product	Molar Ratio	Yield (%)
5-bromo-2-methylpyridin-3- amine	1.0	-
4-methylphenylboronic acid	1.1	-
2-Methyl-5-(4- methylphenyl)pyridin-3-amine	-	75


Note: This data is for a related isomer and serves as an example. Actual yields for derivatives of **2-Bromo-5-methylpyridin-4-amine** may vary.


Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a new material derived from **2-Bromo-5-methylpyridin-4-amine**.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Recent development of pyridine based charge transporting materials for organic lightemitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in Materials Science]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1280532#application-of-2-bromo-5-methylpyridin-4-amine-in-materials-science]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com